2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one
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Overview
Description
(2Z)-2-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine moiety and a thiazolidinone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the original substituents.
Scientific Research Applications
(2Z)-2-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to interact with cellular pathways can result in anticancer or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2E)-2-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: Unique due to its trifluoromethyl group and thiazolidinone ring.
(2Z)-2-[(2E)-2-{[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: Similar structure but with a chloromethyl group instead of trifluoromethyl.
(2Z)-2-[(2E)-2-{[2-(METHYL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE: Contains a methyl group instead of trifluoromethyl.
Properties
Molecular Formula |
C11H8F3N3OS |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
(2Z)-2-[(E)-[2-(trifluoromethyl)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8F3N3OS/c12-11(13,14)8-4-2-1-3-7(8)5-15-17-10-16-9(18)6-19-10/h1-5H,6H2,(H,16,17,18)/b15-5+ |
InChI Key |
INGKEJAPBNAZRG-PJQLUOCWSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=CC=C2C(F)(F)F)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=CC=C2C(F)(F)F)S1 |
Origin of Product |
United States |
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